2-Methoxybutyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxybutyl prop-2-enoate: is an organic compound with the molecular formula C8H14O3 . It is an ester formed from the reaction of 2-methoxybutanol and acrylic acid. This compound is a clear, colorless liquid with a characteristic odor. It is used in various industrial applications, particularly in the production of polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methoxybutyl prop-2-enoate can be synthesized through the esterification reaction between 2-methoxybutanol and acrylic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
CH2=CHCOOH+CH3OCH2CH2CH2OH→CH2=CHCOOCH2CH2CH2OCH3+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxybutyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxybutyl prop-2-enoate has several applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the preparation of bio-compatible materials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Wirkmechanismus
The mechanism of action of 2-methoxybutyl prop-2-enoate primarily involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding alcohol and carboxylic acid. In polymerization reactions, the vinyl group participates in radical polymerization, forming long polymer chains. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Butyl prop-2-enoate: Similar in structure but lacks the methoxy group.
Ethyl prop-2-enoate: Another ester of acrylic acid with a shorter alkyl chain.
Methyl prop-2-enoate: The simplest ester of acrylic acid.
Comparison: 2-Methoxybutyl prop-2-enoate is unique due to the presence of the methoxy group, which imparts different physical and chemical properties compared to other esters of acrylic acid. The methoxy group increases the compound’s solubility in organic solvents and can influence the reactivity in polymerization reactions, making it suitable for specific applications where other esters might not perform as well.
Eigenschaften
CAS-Nummer |
55994-19-9 |
---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2-methoxybutyl prop-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-7(10-3)6-11-8(9)5-2/h5,7H,2,4,6H2,1,3H3 |
InChI-Schlüssel |
FURRSXHPLKQVIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC(=O)C=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.